molecular formula C8H5IN2O2 B173683 5-Iodo-1H-indazole-3-carboxylic acid CAS No. 1077-97-0

5-Iodo-1H-indazole-3-carboxylic acid

Cat. No. B173683
CAS RN: 1077-97-0
M. Wt: 288.04 g/mol
InChI Key: VRWNCSJMDOUQJT-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-indazole-3-carboxylic acid is C8H5IN2O2 .


Chemical Reactions Analysis

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Physical And Chemical Properties Analysis

The molecular weight of 5-Iodo-1H-indazole-3-carboxylic acid is 288.04 . It has a melting point of 274-276 .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research. Indazoles are known to inhibit cell growth in various cancer cell lines, including colon and melanoma, which makes them valuable in the synthesis of new chemotherapeutic agents .

Antidepressant Properties

The indazole moiety is also found in compounds with antidepressant properties. Research into 5-Iodo-1H-indazole-3-carboxylic acid could lead to the development of novel antidepressants that work by modulating neurotransmitter systems .

Anti-inflammatory Agents

Indazole compounds have been used to create anti-inflammatory drugs. The structural motif of indazole is beneficial in reducing inflammation, which is a common symptom in various diseases, making it a target for new anti-inflammatory medications .

Antibacterial Agents

The antibacterial properties of indazoles make 5-Iodo-1H-indazole-3-carboxylic acid a candidate for the development of new antibacterial drugs. It could be particularly useful against strains of bacteria that have developed resistance to current antibiotics .

Respiratory Disease Treatment

Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the pathogenesis of respiratory diseases. This application is significant for creating treatments for conditions like asthma and chronic obstructive pulmonary disease .

Safety and Hazards

5-Iodo-1H-indazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

properties

IUPAC Name

5-iodo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWNCSJMDOUQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618320
Record name 5-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1H-indazole-3-carboxylic acid

CAS RN

1077-97-0
Record name 5-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1H-indazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Iodoisatin (5 g, 18.3 mmol) is heated in the presence of sodium hydroxide (0.77 g, 19.2 mmol in 12 ml of H2O) until it is dissolved, and the reaction mixture is then cooled to 0° C. A solution of sodium nitrite precooled to 0° C. (1.26 g, 18.3 mmol in 5.5 ml of H2O) is added. The paste obtained is added portionwise, with vigorous stirring, to a solution of sulphuric acid (3.40 g, 34.8 mmol in 37 ml of H2O) precooled to 0° C. such that the temperature does not exceed 4° C. The stirring is maintained for 15 min and then a tin chloride solution (SnCl2.2H2O, 9.91 g, 43.9 mmol in 15 ml of concentrated HCl) is added slowly such that the temperature does not exceed 4° C. The mixture is left to react for several hours. The reaction mixture is filtered. The solid is washed with boiling water and then taken up with ethanol under hot conditions. The insoluble impurities are eliminated by filtration. 2 g of product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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